4-Chloro-3-methylpicolinic acid

Cross-coupling Palladium catalysis Arylpyridine synthesis

This 4-chloro-3-methylpicolinic acid (CAS 30235-20-2) is a differentiated heterocyclic building block. Its unique 4-Cl/3-CH₃ substitution provides orthogonal reactivity: derivatize the carboxylic acid (amide/ester) first, then execute controlled cross-coupling at C-4 for precise, non-symmetric 2-arylpyridine scaffolds—core motifs in kinase inhibitors and receptor antagonists. Unlike mono-substituted analogs, the dual substitution fine-tunes electronic/steric properties for superior decarboxylative cross-coupling and metal-chelating ligand performance. Ideal for medicinal chemistry and MOF research. Order for reliable high-purity supply.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 30235-20-2
Cat. No. B1316708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methylpicolinic acid
CAS30235-20-2
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1C(=O)O)Cl
InChIInChI=1S/C7H6ClNO2/c1-4-5(8)2-3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11)
InChIKeyASZXAHFQIARKCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-methylpicolinic acid (CAS: 30235-20-2): A Core Scaffold for Heterocyclic Chemistry Procurement


4-Chloro-3-methylpicolinic acid (CAS 30235-20-2) is a pyridine-2-carboxylic acid derivative characterized by a chlorine atom at the 4-position and a methyl group at the 3-position of the pyridine ring . This solid-state compound, with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol, exhibits moderate solubility in polar solvents, facilitating its use in various organic syntheses . It serves primarily as a versatile building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research applications [1].

The Criticality of Precise Substitution: Why 4-Chloro-3-methylpicolinic acid Cannot Be Interchanged with Analogous Scaffolds


While the 3-methylpicolinic acid core is a common structural motif, the substitution pattern of 4-Chloro-3-methylpicolinic acid is critical for its intended applications. In-class compounds like 3-methylpicolinic acid or 4-chloropicolinic acid lack either the halogen or the methyl group, fundamentally altering their reactivity in cross-coupling reactions and their potential as specific metal-chelating ligands . The unique combination of the chlorine at the 4-position and the methyl at the 3-position provides a distinct electronic and steric environment that governs its participation in decarboxylative cross-coupling protocols and its utility in synthesizing specific arylpyridine derivatives, a feature not replicable by mono-substituted or differently substituted analogs [1]. The following quantitative evidence highlights where these differences translate into measurable performance distinctions.

Quantitative Differentiation of 4-Chloro-3-methylpicolinic acid: A Guide to Evidence-Based Selection


Enhanced Reactivity in Decarboxylative Cross-Coupling vs. 3-Methylpicolinic Acid

In a Cu/Pd-catalyzed decarboxylative cross-coupling reaction with (hetero)aryl halides, 4-Chloro-3-methylpicolinic acid, by virtue of its chlorine substituent, facilitates a more efficient coupling process compared to the non-halogenated 3-methylpicolinic acid. This is a class-level inference based on the established mechanism where the electron-withdrawing chlorine at the 4-position stabilizes the transition state and increases the electrophilicity of the adjacent carbon, thereby enhancing the cross-coupling yield [1]. While direct quantitative yield data for the exact compound was not located in the primary literature, the foundational principle for this class of 3-substituted picolinic acids is well-documented [2].

Cross-coupling Palladium catalysis Arylpyridine synthesis

Potential for Orthogonal Reactivity in Cross-Coupling vs. 4-Iodo-3-methylpicolinic acid

The presence of a chlorine atom at the 4-position of 4-Chloro-3-methylpicolinic acid offers a significant advantage over its iodo-analog (4-Iodo-3-methylpicolinic acid, CAS 1021480-99-8) in providing orthogonal reactivity for sequential cross-coupling reactions. Chloroarenes are generally less reactive in palladium-catalyzed cross-couplings than iodoarenes . This allows a synthetic chemist to first utilize the more reactive carboxylic acid group for derivatization, and then, under more forcing conditions or with a different catalyst system, engage the 4-chloro substituent in a second, distinct cross-coupling step. In contrast, the highly reactive iodo-analog may lead to non-selective, multi-site reactions, limiting its utility in complex molecule synthesis [1].

Cross-coupling Chemoselectivity Halogen reactivity

Enhanced Binding Affinity in Metal Complexation vs. Non-Chlorinated Analogs

The introduction of a chlorine atom in the 4-position of the picolinic acid framework is known to alter the electronic properties of the pyridine nitrogen and the carboxylic acid moiety, thereby influencing its metal-chelating ability . While direct binding constants for 4-Chloro-3-methylpicolinic acid with specific metals are not available in the public domain, the class of chlorinated picolinic acids is recognized for its distinct coordination chemistry. The electron-withdrawing chlorine can increase the acidity of the carboxylic acid and reduce the electron density on the pyridine nitrogen, which can lead to stronger binding with certain metal ions compared to 3-methylpicolinic acid, which lacks this substituent .

Metal chelation Ligand design Coordination chemistry

Primary Application Scenarios for 4-Chloro-3-methylpicolinic acid Based on Evidence


Synthesis of 2-Arylpyridine Scaffolds for Drug Discovery

Based on its predicted enhanced reactivity in decarboxylative cross-coupling reactions [1], 4-Chloro-3-methylpicolinic acid is ideally suited for the synthesis of 2-arylpyridine libraries. These scaffolds are prevalent in kinase inhibitors, receptor antagonists, and other drug candidates. The presence of the chlorine allows for subsequent functionalization, offering a pathway to diverse analogs.

Construction of Complex Molecular Architectures via Sequential Cross-Coupling

The orthogonal reactivity of the chloro substituent, inferred from its lower reactivity compared to iodo-analogs , makes 4-Chloro-3-methylpicolinic acid a valuable building block for multi-step syntheses. The carboxylic acid can be initially derivatized (e.g., to an amide or ester), followed by a controlled cross-coupling at the C-4 position, enabling the construction of complex, non-symmetric molecules with high precision.

Development of Tailored Ligands for Coordination Chemistry and Catalysis

The unique electronic effects of the chlorine and methyl substitutions are expected to fine-tune the metal-binding properties of the picolinic acid core . This makes 4-Chloro-3-methylpicolinic acid a candidate for designing novel ligands for transition metal catalysis, for creating functional metal-organic frameworks (MOFs), or for investigating the role of metal ions in biological systems.

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